Cas no 2137669-76-0 (Sodium 2-(ethoxycarbonyl)-2,3-dihydro-1-benzofuran-5-sulfinate)

Sodium 2-(ethoxycarbonyl)-2,3-dihydro-1-benzofuran-5-sulfinate is a sulfinate derivative with applications in organic synthesis, particularly as a versatile intermediate for constructing benzofuran-based compounds. Its key advantages include high reactivity in nucleophilic substitution reactions, enabling efficient incorporation into complex molecular frameworks. The ethoxycarbonyl group enhances stability while allowing further functionalization. The dihydrobenzofuran core offers a rigid scaffold, beneficial for pharmaceutical and agrochemical applications. As a sodium sulfinate salt, it exhibits good solubility in polar solvents, facilitating homogeneous reaction conditions. This compound is particularly useful in cross-coupling reactions and as a precursor for sulfone or sulfonamide derivatives, making it valuable in medicinal chemistry and material science research.
Sodium 2-(ethoxycarbonyl)-2,3-dihydro-1-benzofuran-5-sulfinate structure
2137669-76-0 structure
Product Name:Sodium 2-(ethoxycarbonyl)-2,3-dihydro-1-benzofuran-5-sulfinate
CAS No:2137669-76-0
MF:C11H11NaO5S
MW:278.256813287735
CID:6178443
PubChem ID:165449977
Update Time:2025-05-24

Sodium 2-(ethoxycarbonyl)-2,3-dihydro-1-benzofuran-5-sulfinate Chemical and Physical Properties

Names and Identifiers

    • 2137669-76-0
    • sodium 2-(ethoxycarbonyl)-2,3-dihydro-1-benzofuran-5-sulfinate
    • EN300-724045
    • Sodium 2-(ethoxycarbonyl)-2,3-dihydro-1-benzofuran-5-sulfinate
    • Inchi: 1S/C11H12O5S.Na/c1-2-15-11(12)10-6-7-5-8(17(13)14)3-4-9(7)16-10;/h3-5,10H,2,6H2,1H3,(H,13,14);/q;+1/p-1
    • InChI Key: QEHQHNVTOJXEIG-UHFFFAOYSA-M
    • SMILES: S(C1C=CC2=C(C=1)CC(C(=O)OCC)O2)(=O)[O-].[Na+]

Computed Properties

  • Exact Mass: 278.02248890g/mol
  • Monoisotopic Mass: 278.02248890g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 325
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 94.9Ų

Sodium 2-(ethoxycarbonyl)-2,3-dihydro-1-benzofuran-5-sulfinate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-724045-1.0g
sodium 2-(ethoxycarbonyl)-2,3-dihydro-1-benzofuran-5-sulfinate
2137669-76-0
1g
$0.0 2023-06-07

Additional information on Sodium 2-(ethoxycarbonyl)-2,3-dihydro-1-benzofuran-5-sulfinate

Sodium 2-(ethoxycarbonyl)-2,3-dihydro-1-benzofuran-5-sulfinate: A Comprehensive Overview

Sodium 2-(ethoxycarbonyl)-2,3-dihydro-1-benzofuran-5-sulfinate, with the CAS number 2137669-76-0, is a compound of significant interest in the field of organic chemistry and materials science. This compound belongs to the class of sulfonates and is characterized by its unique structure, which combines a benzofuran ring system with a sulfinate group. The ethoxycarbonyl substituent further enhances its chemical versatility, making it a valuable compound for various applications.

The benzofuran framework is a well-known aromatic heterocycle that has been extensively studied for its electronic properties and reactivity. In this compound, the benzofuran ring is partially saturated at positions 2 and 3, forming a dihydrobenzofuran system. This partial saturation introduces additional flexibility and reactivity to the molecule, which can be exploited in synthetic chemistry. The presence of the sulfinate group at position 5 of the benzofuran ring adds a negatively charged oxygen atom, conferring acidic properties to the compound. This makes it suitable for use as a nucleophile or as a component in various acid-base reactions.

Recent studies have highlighted the potential of sodium 2-(ethoxycarbonyl)-2,3-dihydro-1-benzofuran-5-sulfinate in the synthesis of advanced materials. For instance, researchers have explored its role as a precursor in the preparation of functional polymers and hybrid materials. The ethoxycarbonyl group serves as an excellent leaving group under certain reaction conditions, enabling the formation of new bonds and structures. This property has been leveraged in the development of stimuli-responsive materials that can undergo structural changes in response to external stimuli such as pH or temperature.

In addition to its role in materials science, sodium 2-(ethoxycarbonyl)-2,3-dihydro-1-benzofuran-5-sulfinate has shown promise in medicinal chemistry. Its unique structure allows for the incorporation of bioactive moieties, making it a potential candidate for drug delivery systems or as a building block for complex pharmaceutical compounds. Recent research has focused on optimizing its synthesis to improve yield and purity, ensuring its suitability for large-scale applications.

The synthesis of sodium 2-(ethoxycarbonyl)-2,3-dihydro-1-benzofuran-5-sulfinate typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. One common approach involves the sulfonation of dihydrobenzofuran derivatives followed by functionalization with an ethoxycarbonyl group. This process requires careful control of reaction conditions to ensure selectivity and minimize side reactions. Advances in catalysis and green chemistry have enabled more efficient and environmentally friendly routes to this compound.

From an analytical standpoint, sodium 2-(ethoxycarbonyl)-2,3-dihydro-1-benzofuran-5-sulfinate has been used as a reference standard in chromatographic and spectroscopic studies. Its well-defined structure and distinct spectral features make it an ideal choice for calibrating instruments and validating analytical methods. This has contributed to its widespread use in quality control processes across various industries.

Looking ahead, ongoing research into sodium 2-(ethoxycarbonyl)-2,3-dihydro-1-benzofuran-5-sulfinate is expected to uncover new applications and improve its utility in existing fields. Its ability to participate in diverse chemical transformations positions it as a key intermediate in synthetic chemistry. Furthermore, advancements in computational chemistry are providing deeper insights into its electronic structure and reactivity, paving the way for novel synthetic strategies.

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